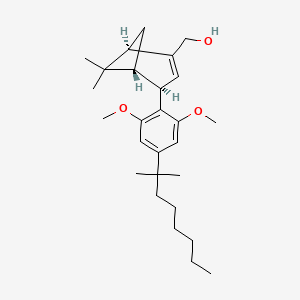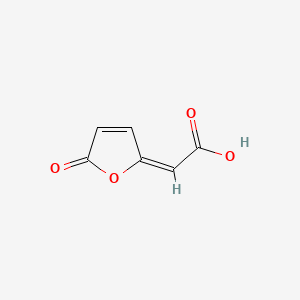![molecular formula C18H24Cl2N2O B1233351 2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone](/img/structure/B1233351.png)
2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone is a member of acetamides.
科学的研究の応用
Platelet Aggregation Inhibition
A compound similar to 2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone, specifically (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, has been found to inhibit ADP-induced aggregation of blood platelets, as observed in human blood platelets and ex vivo in guinea pigs. This finding is crucial for potential medical applications, although subacute toxicity evaluation showed an unfavorable therapeutic ratio (Grisar et al., 1976).
Biotransformation in Drug Synthesis
The compound, as part of its chemical class, is involved in the biotransformation process of creating chiral intermediates for drugs like Miconazole. A specific bacterial strain, ZJPH1806, was effective in transforming a similar compound, 2-chloro-1-(2,4-dichlorophenyl) ethanone, to its chiral form, demonstrating the potential for such compounds in pharmaceutical manufacturing (Miao et al., 2019).
Synthesis of Antibacterial Compounds
In a study, 1-(4-(piperidin-1-yl) phenyl) ethanone, which shares a similar structure, was synthesized and used to create compounds with potential antibacterial activity. This demonstrates the role of such compounds in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Hydrogen-Bonding Pattern Studies
Compounds closely related to this compound are studied for their hydrogen-bonding patterns, important for understanding their chemical behavior and potential applications in material science or molecular engineering (Balderson et al., 2007).
Catalysis in Polymer Synthesis
Another similar compound, {1-{6-((2,6-diisopropylphenyl)-ethaneimidoyl)-2-pyridinyl}-1-ethanone}iron(II) dichloride, has been used as a catalyst for polyethylene synthesis, indicating the role of these compounds in industrial chemistry and material science (Fernandes et al., 2002).
特性
分子式 |
C18H24Cl2N2O |
|---|---|
分子量 |
355.3 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C18H24Cl2N2O/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21/h6-7,11,15H,1-5,8-10,12-13H2 |
InChIキー |
GHCCBWMZKJQGLS-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



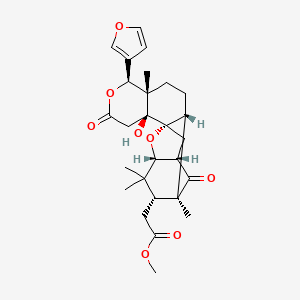

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-fluorobenzyl)oxy]phenyl}methylidene]-5-propyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1233275.png)
![2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid](/img/structure/B1233276.png)

![(1S,9R)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol;hydrobromide](/img/structure/B1233278.png)
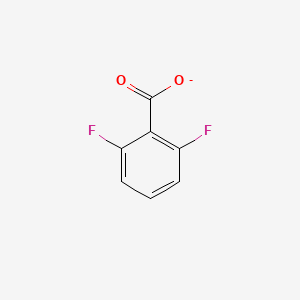
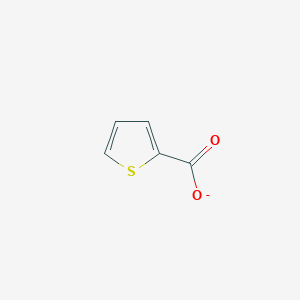
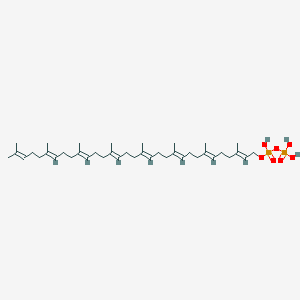
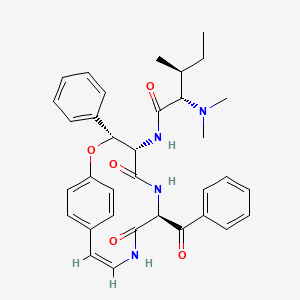
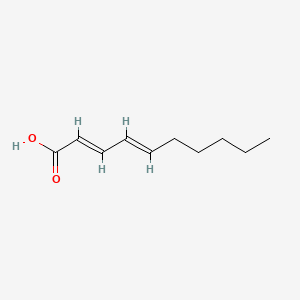
![Methyl 8-[2-(2-formyl-vinyl)-3-hydroxy-5-oxo-cyclopentyl]-octanoate](/img/structure/B1233289.png)
